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Fundamental Profile of Chlormadinone Acetate

The table below summarizes the core characteristics of CMA.

Attribute Description

Chemical Class Progestin; 17α-Hydroxyprogesterone derivative (also known as a pregnane)

[1] [2].

Molecular Formula C₂₃H₂₉ClO₄ [3].

Mechanism of Action High-affinity agonist of the progesterone receptor (PR) [4] [3]. Competitive
antagonist of the androgen receptor (AR) [4] [3]. Antigonadotropic effect

(suppresses gonadotropin secretion) [4] [3]. Weak glucocorticoid activity; no
anti-mineralocorticoid activity [4] [3].

Primary Medical Uses Combined oral contraceptive (with Ethinyl Estradiol) [4] [5]. Menopausal
Hormone Therapy (with an estrogen) [3]. Treatment of androgen-dependent

conditions (e.g., acne, hirsutism) [3] [5]. Treatment of prostate cancer and
benign prostatic hyperplasia (high-dose, in some countries) [3].

Key
Pharmacodynamic
Properties

Strong progestogenic effect [4]. Anti-estrogenic effect [3]. Anti-androgenic
effect (dose-dependent; competitive AR antagonism & 5α-reductase

inhibition) [4].
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Therapeutic Applications and Dosage

CMA's therapeutic use varies significantly with dosage, from low-dose contraception to high-dose

management of prostate disease.

Therapeutic Indication
Typical Dosage &
Regimen

Notes & Key Findings

Combined Oral
Contraception [3] [5]

2 mg CMA + 0.03 mg

Ethinyl Estradiol (EE), taken
daily in cycles.

Exhibits high contraceptive efficacy [5].

Provides beneficial effects on androgen-
dependent conditions like acne and

seborrhea [5].

Menopausal HRT &
Gynecological
Disorders [3]

2-10 mg/day CMA alone, or

1-2 mg/day in combination
with an estrogen for HRT.

Used for conditions like endometriosis,

dysfunctional bleeding [3]. In HRT, provides
endometrial protection against estrogen-

induced hyperplasia [3].

Androgen-dependent
Conditions (e.g., acne,
hirsutism) [3] [5]

2 mg CMA + 0.03 mg EE in

a combined oral
contraceptive regimen.

Its anti-androgenic properties help improve

skin and hair conditions [3] [5].

Prostate Cancer &
Benign Prostatic
Hyperplasia [3]

50-100 mg/day CMA alone. Used primarily in Japan and South Korea
as a form of androgen deprivation therapy

[3]. Lower risk of hot flashes compared to
GnRH analogues [3].

Experimental Evidence in Tissue Regeneration

Recent in vitro studies reveal that CMA promotes differentiation and mineralization in mesenchymal cell

types, suggesting potential regenerative applications.

Experimental Protocol: Odontogenic Differentiation in hDPCs [6]
[7]
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Cell Culture: Human Dental Pulp Cells (hDPCs) were isolated from freshly extracted third molars and

cultured in α-MEM medium supplemented with 10% FBS [6].

Odontogenic Induction: Cells were cultured in an odontogenic induction medium (OIM) containing

ascorbic acid and β-glycerophosphate [6].

CMA Treatment: Cells were treated with various concentrations of CMA (0.01, 0.1, 1, or 10 μM) for

specified periods [6] [7].

Cell Viability Assay: A Water-Soluble Tetrazolium (WST)-1 assay was performed after 48 hours of

CMA treatment to assess cytotoxicity. Result: No statistically significant difference in cell viability

was found between CMA-treated and control groups [6] [7].

Gene Expression Analysis: Quantitative real-time PCR was used to analyze the expression of

odontogenic marker genes after 2, 5, and 7 days of CMA treatment. Target Genes: Alkaline

Phosphatase (ALP), Osteocalcin (OCN), Dentin Sialophosphoprotein (DSPP), and Dentin Matrix

Protein-1 (DMP-1). Result: CMA enhanced the expression of all these marker genes in a dose-

dependent manner [6] [7].

Mineralization Assays:

ALP Staining: Conducted after 7 days. Result: CMA-treated hDPCs showed increased ALP

activity [6].

Alizarin Red Staining: Conducted after 14 days to detect calcium deposits. Result: CMA-

treated cells showed increased formation of mineralized nodules compared to controls [6] [7].

Protein Analysis: Western blot analysis was performed on cell lysates after CMA treatment. Result:

CMA stimulation resulted in the phosphorylation (activation) of Extracellular Signal-Regulated Kinase

(ERK). This activation was inhibited by the ERK-specific inhibitor U0126, which also blocked the

downstream enhancement of odontogenic differentiation [6] [7].

Experimental Protocol: Osteogenic Differentiation in hBMSCs [8]
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A complementary study on human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) followed a

similar methodology, using osteogenic differentiation conditions.

Findings: CMA promoted osteoblast differentiation and calcium deposition while simultaneously
suppressing adipogenesis [8].

Signaling Pathway: The osteogenic effect was also mediated through the activation of the ERK
pathway, as inhibition of ERK suppressed CMA-stimulated differentiation [8].

Signaling Pathway and Mechanism

The experimental data from both hDPCs and hBMSCs point to a common signaling mechanism for CMA-

induced differentiation, visualized in the diagram below.

Chlormadinone Acetate (CMA)

Progesterone Receptor (PR)

ERK Phosphorylation

 Activates

↑ Expression of:
• ALP
• OCN
• DSPP
• DMP-1

↑ Mineralization:
• ALP Activity
• Calcium Nodules

Odontogenic/Osteogenic Differentiation

ERK Inhibitor (U0126)

 Blocks
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CMA activates odontogenic/osteogenic differentiation via the ERK pathway. This pathway illustrates that

CMA binds to the progesterone receptor, triggering intracellular signaling that leads to ERK

phosphorylation, which ultimately drives the genetic and phenotypic changes associated with differentiation

and mineralization [6] [8]. This pathway can be experimentally blocked, confirming its central role.

Conclusion

CMA is a versatile synthetic progestin with a well-defined anti-androgenic profile. Beyond its established

uses in contraception and hormone therapy, emerging research highlights a novel role in promoting the

differentiation and mineralization of mesenchymal cells through the ERK signaling pathway. This positions

CMA as a compelling candidate for further investigation in the fields of dentin-pulp complex regeneration

and bone tissue engineering.
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To cite this document: Smolecule. [chlormadinone acetate progesterone derivative]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b627573#chlormadinone-

acetate-progesterone-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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